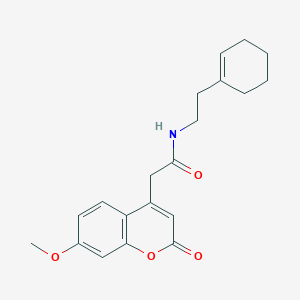

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure combining a cyclohexene ring, a chromenone moiety, and an acetamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multiple steps:

Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Coupling of the Cyclohexene and Chromenone Moieties: The cyclohexene and chromenone structures can be coupled through a Friedel-Crafts acylation reaction.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens.

- Anticancer Properties : Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammatory markers in cellular models.

Antimicrobial Activity Study (2024)

Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as follows:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

Anti-inflammatory Model Study (2025)

Objective : Investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Mécanisme D'action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its chemical and biological properties.

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

The presence of the methoxy group in N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may enhance its lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the combination of the cyclohexene, chromenone, and acetamide moieties provides a unique structural framework that could lead to distinct chemical and biological activities.

Activité Biologique

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula: C23H32N4O2

Molecular Weight: 428.6 g/mol

IUPAC Name: N-(2-(cyclohexen-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

CAS Number: Not available in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: The compound can bind to receptors, influencing various signaling pathways associated with cell growth, apoptosis, and inflammation.

- Antioxidant Activity: Similar compounds have shown potential as antioxidants, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, coumarin derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth factors.

Cardioprotective Effects

There is evidence suggesting that derivatives of coumarin can provide cardioprotection by mitigating oxidative stress and preventing myocardial injury. This is particularly relevant in models of induced myocardial infarction, where such compounds have demonstrated the ability to normalize cardiac function and reduce markers of heart damage.

Anti-inflammatory Activity

Compounds related to this structure have been noted for their anti-inflammatory effects, which are crucial in managing conditions like arthritis and other inflammatory diseases. They may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

-

Cardioprotective Study:

A study involving a coumarin derivative showed significant improvement in cardiac function post-myocardial infarction induced by isoproterenol in rats. The treatment group exhibited reduced levels of cardiac injury markers and improved lipid profiles compared to control groups . -

Antioxidant Activity:

In vitro studies demonstrated that similar coumarin derivatives effectively scavenged free radicals and reduced lipid peroxidation levels, suggesting their potential as protective agents against oxidative stress . -

Anticancer Activity:

Research has shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis through upregulation of pro-apoptotic genes like Bcl-2 and downregulation of anti-apoptotic genes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUZMDLMKAWWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.